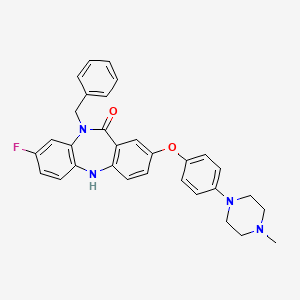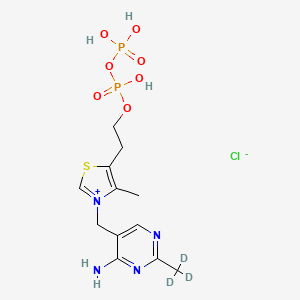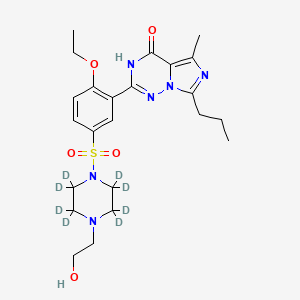
Mutated EGFR-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mutated EGFR-IN-3 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) in its mutated form. EGFR mutations are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). The inhibition of EGFR is a promising strategy for treating cancers driven by these mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mutated EGFR-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for the mutated EGFR.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mutated EGFR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Mutated EGFR-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of EGFR and to develop new inhibitors with improved efficacy.
Biology: Employed in cell culture studies to investigate the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for cancers driven by EGFR mutations.
Industry: Applied in the development of diagnostic tools and assays for detecting EGFR mutations and monitoring treatment response .
Wirkmechanismus
Mutated EGFR-IN-3 exerts its effects by binding to the intracellular domain of the mutated EGFR, inhibiting its phosphorylation by ATP. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Mutated EGFR-IN-3 is unique in its high selectivity and potency for mutated EGFR compared to other inhibitors. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with lower selectivity for mutated EGFR.
Erlotinib: Another first-generation inhibitor with similar limitations.
Osimertinib: A third-generation inhibitor with improved selectivity but different resistance profiles.
Afatinib: A second-generation inhibitor with broader activity but higher toxicity
This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors, making it a promising candidate for further development and clinical application .
Eigenschaften
Molekularformel |
C31H29FN4O2 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
5-benzyl-3-fluoro-8-[4-(4-methylpiperazin-1-yl)phenoxy]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C31H29FN4O2/c1-34-15-17-35(18-16-34)24-8-10-25(11-9-24)38-26-12-14-28-27(20-26)31(37)36(21-22-5-3-2-4-6-22)30-19-23(32)7-13-29(30)33-28/h2-14,19-20,33H,15-18,21H2,1H3 |
InChI-Schlüssel |
ZPNTXOKOIHPCLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)NC5=C(C=C(C=C5)F)N(C4=O)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)

![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)


